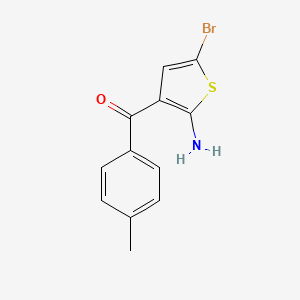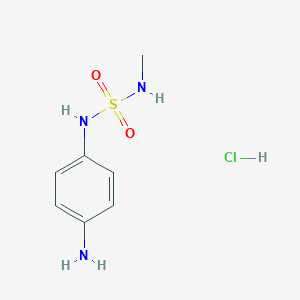
1-(2-Oxopropyl)cyclobutane-1-carboxylic acid
Vue d'ensemble
Description
“1-(2-Oxopropyl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1795306-43-2 . It has a molecular weight of 156.18 and its IUPAC name is 1-(2-oxopropyl)cyclobutane-1-carboxylic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “1-(2-Oxopropyl)cyclobutane-1-carboxylic acid” is 1S/C8H12O3/c1-6(9)5-8(7(10)11)3-2-4-8/h2-5H2,1H3,(H,10,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 156.18 and its IUPAC name is 1-(2-oxopropyl)cyclobutane-1-carboxylic acid .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Cyclobutane Derivatives : The compound and its derivatives, such as 2-aminocyclobutane-1-carboxylic acids, have been synthesized through innovative methods. A noteworthy approach involves the use of a chiral precursor in a [2+2] photocycloaddition reaction with ethylene, highlighting a method for constructing cyclobutane rings efficiently (Gauzy et al., 2004). Such syntheses are significant for producing enantiomerically pure cyclobutane derivatives, crucial for further chemical and pharmaceutical applications.
Chemical Reactions and Transformations : A computational study shed light on the base-catalyzed reactions of cyclobutane-1,2-dione, demonstrating pathways to various products including 1-hydroxycyclopropane-1-carboxylate through different mechanisms. This study not only underscores the versatility of cyclobutane derivatives in chemical reactions but also the potential of 1-(2-Oxopropyl)cyclobutane-1-carboxylic acid in synthesizing complex molecules (Sultana & Fabian, 2013).
Applications in Material Science and Catalysis
Catalytic Reactions : Research into the PtCl2-catalyzed rearrangement of methylenecyclopropanes to cyclobutene derivatives presents an interesting application of cyclobutane structures. Such catalytic processes are vital for the development of new materials and chemicals, offering efficient pathways to synthesize cyclobutene and its derivatives with potential utility in various industrial applications (Fürstner & Aïssa, 2006).
Polymerization and Material Development : The ring-opening metathesis polymerization (ROMP) of cyclobutenes represents another significant application, contributing to the development of polymers with unique properties. This process allows for the creation of materials with specific characteristics, such as enhanced durability or novel functionalities, showcasing the material science applications of cyclobutane derivatives (Song et al., 2010).
Propriétés
IUPAC Name |
1-(2-oxopropyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-6(9)5-8(7(10)11)3-2-4-8/h2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAWGQRLJIXLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxopropyl)cyclobutane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



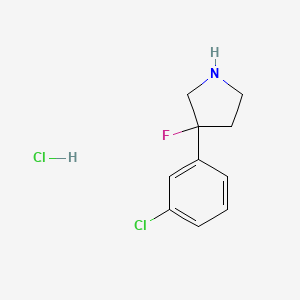

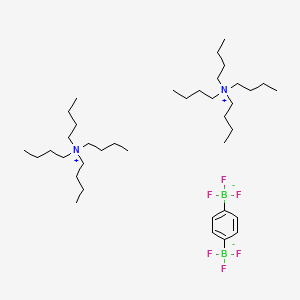

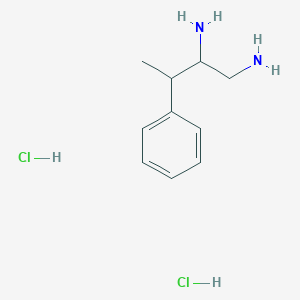
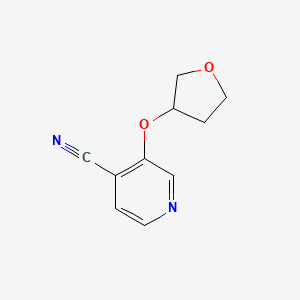
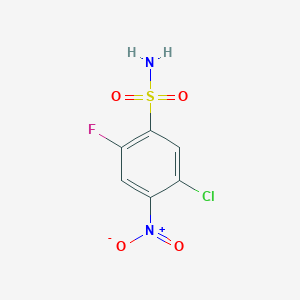
![1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B1458462.png)


![2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride](/img/structure/B1458465.png)
